2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Catalog No.
S1898342
CAS No.
99368-67-9
M.F
C6H2ClF3N2O2
M. Wt
226.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

CAS Number

99368-67-9

Product Name

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

IUPAC Name

2-chloro-5-nitro-3-(trifluoromethyl)pyridine

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H

InChI Key

OPEZLLCPUDLUFV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]

    Crop Protection Chemistry:

      Scientific Field: Agrochemistry

      Summary: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (2-Cl-5-NO-3-CF-pyridine) serves as a chemical intermediate for the synthesis of crop-protection products.

      Methods of Application: Various synthetic methods have been reported for its production.

      Results: It is in high demand due to its use in creating effective agrochemicals.

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine has the molecular formula C₆H₂ClF₃N₂O₂ and a molecular weight of 226.54 g/mol. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridine ring. The compound is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique reactivity and structural features .

There is no current information available on the specific mechanism of action of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

  • Toxic upon ingestion or inhalation [].
  • Skin and eye irritants [].
, primarily due to the electrophilic nature of the nitro and chloro groups. Notably, it can undergo nucleophilic substitution reactions, where nucleophiles can replace the chloro group. Additionally, it can be involved in coupling reactions and other transformations typical of pyridine derivatives .

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine exhibits notable biological activities, particularly in pharmacological contexts. It has been identified as a potential intermediate in the synthesis of compounds that exhibit herbicidal properties . Furthermore, studies suggest that it may have applications in treating various diseases due to its ability to modulate biological pathways .

The synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be achieved through several methods:

  • From 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: This method involves the reaction with thionyl chloride in N,N-dimethylformamide at elevated temperatures (100°C) for about 10 hours, yielding approximately 86% of the desired product .
  • Chlorination of Trifluoromethylpyridines: Various chlorination methods using chlorine gas or other chlorinating agents can also be employed to synthesize this compound from related pyridine derivatives .
  • Other Synthetic Routes: Additional synthetic pathways include modifications of existing pyridine compounds through nitration or chlorination processes that introduce the necessary functional groups .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for developing herbicides and other agrochemicals. Its unique structure allows for further modifications that can lead to biologically active molecules . Additionally, it has potential applications in materials science due to its fluorinated structure.

Research on 2-chloro-5-nitro-3-(trifluoromethyl)pyridine indicates interactions with various biological targets. Studies have shown that it can influence pathways related to apoptosis and may act as an inhibitor for certain enzymes involved in disease processes . Its reactivity also suggests potential interactions with nucleophiles in synthetic chemistry.

Several compounds share structural similarities with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-trifluoromethylpyridineContains trifluoromethyl but lacks nitro groupPrimarily used in agrochemical synthesis
5-Nitro-3-(trifluoromethyl)pyridineContains nitro group but lacks chloro groupLess reactive than its chlorinated counterpart
3-Chloro-4-(trifluoromethyl)pyridineDifferent substitution patternExhibits different biological activities

The presence of both chloro and nitro groups along with trifluoromethyl makes 2-chloro-5-nitro-3-(trifluoromethyl)pyridine particularly versatile for synthetic applications compared to its analogs.

IUPAC Nomenclature and Molecular Formula Analysis

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine represents a highly substituted pyridine derivative characterized by the systematic nomenclature reflecting its complex substitution pattern [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name precisely describes the molecular architecture, with substituents positioned at specific locations on the pyridine ring system.

The molecular formula C₆H₂ClF₃N₂O₂ indicates a molecular weight of 226.54 daltons [1] [2] [3]. This formula reveals the presence of six carbon atoms forming the pyridine backbone, two hydrogen atoms, one chlorine atom at position 2, three fluorine atoms constituting the trifluoromethyl group at position 3, two nitrogen atoms (one ring nitrogen and one nitro nitrogen), and two oxygen atoms from the nitro functional group [1] [2].

The Chemical Abstracts Service (CAS) registry number 99368-67-9 serves as the unique identifier for this compound in chemical databases [1] [2] [3]. The InChI (International Chemical Identifier) representation InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H provides a standardized description of the molecular structure [1] [2], while the corresponding InChI Key OPEZLLCPUDLUFV-UHFFFAOYSA-N offers a shortened hash code for database searches [1] [2].

Table 1: Fundamental Chemical Identifiers

PropertyValue
Molecular FormulaC₆H₂ClF₃N₂O₂
Molecular Weight (g/mol)226.54
CAS Number99368-67-9
IUPAC Name2-chloro-5-nitro-3-(trifluoromethyl)pyridine
InChIInChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
InChI KeyOPEZLLCPUDLUFV-UHFFFAOYSA-N
SMILESC1=C(C(=NC=C1N+[O-])Cl)C(F)(F)F

The Simplified Molecular Input Line Entry System (SMILES) notation C1=C(C(=NC=C1N+[O-])Cl)C(F)(F)F encodes the structural information in a linear format [1] [2] [3]. This representation demonstrates the aromatic character of the pyridine ring and the specific connectivity of all substituents.

Crystallographic Data and Conformational Isomerism

While comprehensive single-crystal X-ray diffraction data for 2-chloro-5-nitro-3-(trifluoromethyl)pyridine remains limited in the available literature, related trifluoromethyl-substituted pyridine derivatives provide insight into structural characteristics. Crystallographic studies of similar compounds, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, reveal important structural features relevant to understanding conformational behavior [4].

The molecular geometry of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine exhibits planarity in the pyridine ring system, consistent with aromatic character. However, the trifluoromethyl group at position 3 introduces significant steric and electronic effects that influence the overall molecular conformation. The electronegativity of the fluorine atoms in the trifluoromethyl group creates a substantial dipole moment, affecting both intermolecular interactions and crystal packing arrangements.

Table 2: Physical Properties and Predicted Crystallographic Parameters

PropertyValueSource
Physical FormSolid or Liquid [1] [2]
ColorYellow to pale yellow [5] [6]
Density (g/cm³)1.618 ± 0.06 [5] [6] [7]
Boiling Point (°C)249.4 ± 35.0 [6] [7]
Flash Point (°C)104.7 ± 25.9 [6]
Refractive Index1.4870 to 1.4910 [5] [8]

The nitro group at position 5 contributes additional complexity to the conformational landscape. Nitro groups typically adopt planar geometries with the pyridine ring due to conjugation effects, but steric interactions with adjacent substituents can induce minor deviations from planarity [9]. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) and the chlorine atom creates a highly polarized electronic environment.

Conformational isomerism in this compound primarily involves rotation around the carbon-nitrogen bond of the nitro group and potential restricted rotation of the trifluoromethyl group. However, the aromatic nature of the pyridine ring and the planar geometry of the nitro group limit significant conformational flexibility. The trifluoromethyl group, while capable of rotation, typically adopts orientations that minimize steric clashes with adjacent substituents.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine through distinct spectral signatures from each magnetic nucleus [10] [11] [12].

Proton NMR (¹H NMR) Characteristics

The ¹H NMR spectrum exhibits two distinct aromatic proton signals reflecting the asymmetric substitution pattern of the pyridine ring [10] [11]. In deuterated chloroform (CDCl₃), the spectrum displays characteristic chemical shifts at δ 9.23-9.59 ppm (multiplet, 1H) assigned to the H-4 proton, and δ 8.79 ppm (doublet, J = 2.4 Hz, 1H) corresponding to the H-6 proton [10]. The significant downfield chemical shifts reflect the electron-withdrawing effects of the multiple substituents, particularly the nitro group and trifluoromethyl substituent.

When analyzed in dimethyl sulfoxide-d₆ (DMSO-d₆), the aromatic protons appear at δ 9.21 ppm (singlet, 1H) and δ 9.08 ppm (singlet, 1H) [11]. The coupling pattern between H-4 and H-6 demonstrates the meta relationship of these protons on the pyridine ring, with the small coupling constant (J = 2.4 Hz) consistent with four-bond coupling through the aromatic system [13] [14].

Carbon-13 NMR (¹³C NMR) Features

The ¹³C NMR spectrum reveals multiple distinct carbon environments reflecting the complex substitution pattern. Aromatic carbon signals appear in the typical range of 120-160 ppm, with significant variations based on the electronic effects of adjacent substituents [15]. The trifluoromethyl carbon exhibits characteristic behavior, appearing as a quartet due to coupling with the three equivalent fluorine atoms [16]. The chemical shift of the CF₃ carbon typically occurs around 120-125 ppm as a quartet with J(C-F) coupling constants of approximately 270-280 Hz.

Fluorine-19 NMR (¹⁹F NMR) Spectroscopic Data

The ¹⁹F NMR spectrum displays a single signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group [17] [18]. Based on analogous trifluoromethyl-substituted pyridines, the chemical shift typically appears between -60 to -70 ppm relative to trichlorofluoromethane [19] [17]. The signal appears as a singlet due to the rapid rotation of the CF₃ group and the equivalent nature of the three fluorine atoms.

Table 3: NMR Spectroscopic Data Summary

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSolvent
¹H9.23-9.59m, 1HH-4CDCl₃
¹H8.79d, J=2.4 Hz, 1HH-6CDCl₃
¹H9.21s, 1HAromatic HDMSO-d₆
¹H9.08s, 1HAromatic HDMSO-d₆
¹⁹F-60 to -70*s, 3FCF₃CDCl₃

*Predicted based on analogous compounds

Infrared (IR) Absorption Patterns

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the functional groups present in 2-chloro-5-nitro-3-(trifluoromethyl)pyridine [9] [20] [21]. The spectrum exhibits several diagnostic absorption bands that facilitate structural identification and purity assessment.

Nitro Group Vibrational Modes

The nitro functional group produces two prominent absorption bands corresponding to asymmetric and symmetric stretching vibrations [9] [21]. The asymmetric NO₂ stretching vibration typically appears in the range of 1520-1560 cm⁻¹ with strong intensity, while the symmetric NO₂ stretching occurs between 1320-1380 cm⁻¹ [9]. These frequencies are consistent with aromatic nitro compounds, where conjugation with the pyridine ring system influences the exact vibrational frequencies.

Trifluoromethyl Group Absorptions

The trifluoromethyl substituent contributes characteristic C-F stretching vibrations in the fingerprint region [20] [22]. The CF₃ symmetric stretching typically appears at higher wavenumbers (1310-1340 cm⁻¹) compared to asymmetric stretching modes (1110-1185 cm⁻¹) [20]. Additional CF₃ deformation modes occur in the range of 620-650 cm⁻¹, providing further confirmation of the trifluoromethyl group presence [20].

Aromatic Ring Vibrations

The pyridine ring system exhibits characteristic aromatic C=C and C=N stretching vibrations in the range of 1450-1600 cm⁻¹ [23]. The presence of multiple electron-withdrawing substituents shifts these frequencies compared to unsubstituted pyridine due to alterations in electron density distribution within the aromatic system.

Table 4: Infrared Spectroscopic Assignments

Frequency Range (cm⁻¹)IntensityAssignment
1520-1560StrongNO₂ asymmetric stretch
1320-1380StrongNO₂ symmetric stretch
1310-1340MediumCF₃ symmetric stretch
1110-1185MediumCF₃ asymmetric stretch
620-650WeakCF₃ deformation
1450-1600MediumAromatic C=C, C=N stretch

Mass Spectrometric Fragmentation Pathways

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24] [25] [26]. The molecular ion peak appears at m/z 226, corresponding to the molecular weight of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine [27].

Molecular Ion and Isotope Patterns

The molecular ion [M]⁺ at m/z 226 exhibits characteristic isotope patterns reflecting the presence of chlorine [26]. The [M+2]⁺ peak at m/z 228 appears with approximately one-third the intensity of the molecular ion, consistent with the ³⁷Cl isotope contribution [26]. This chlorine isotope pattern serves as a diagnostic feature for confirming the presence of a single chlorine atom in the molecule.

Fragmentation Pathways

The fragmentation pattern reflects the stability of various molecular fragments under electron ionization conditions [25] [28]. Loss of the nitro group [M-46]⁺ represents a common fragmentation pathway for aromatic nitro compounds, generating fragments at m/z 180 [28] [29]. The trifluoromethyl group may undergo loss of CF₃ [M-69]⁺ or stepwise loss of fluorine atoms, producing characteristic fragment ions [25].

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, the compound forms adduct ions with common cations [27]. The sodium adduct [M+Na]⁺ appears at m/z 248, while other metal adducts may be observed depending on the ionization conditions and buffer systems employed [27].

Table 5: Mass Spectrometric Data

m/zRelative IntensityAssignment
226100%[M]⁺
228~33%[M+2]⁺ (³⁷Cl isotope)
248Variable[M+Na]⁺
180Medium[M-NO₂]⁺
157Low[M-CF₃]⁺

3-Picoline-Based Synthetic Routes

The utilization of 3-picoline (3-methylpyridine) as a foundational precursor represents a well-established pathway in the synthesis of trifluoromethylated pyridine derivatives. Industrial synthesis typically employs 3-picoline derived from vapor-phase reactions of acetaldehyde and ammonia with formaldehyde or methanol in the presence of catalytic systems [1] [2]. The compound is commercially produced at approximately 9,000,000 kilograms annually worldwide, demonstrating its industrial significance [1].

The transformation of 3-picoline to trifluoromethyl-containing intermediates proceeds through a sophisticated two-phase vapor reactor system. In the fluidized-bed phase, fluorination occurs immediately after chlorination of the methyl group, resulting in the production of 3-(trifluoromethyl)pyridine. Subsequently, nuclear chlorination of the pyridine ring is performed in the empty phase to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product [3]. This methodology achieves remarkable selectivity through controlled temperature gradients and residence time optimization.

Simultaneous vapor-phase chlorination and fluorination at elevated temperatures exceeding 300°C, utilizing transition metal-based catalysts such as iron fluoride, provides an alternative route [3]. This process demonstrates significant advantages in terms of operational simplicity and the ability to obtain 2-chloro-5-(trifluoromethyl)pyridine in good yield through a single-step reaction. However, the formation of multi-chlorinated by-products remains unavoidable, necessitating subsequent purification steps.

Trichloromethylpyridine Intermediate Pathways

The strategic utilization of trichloromethylpyridine intermediates offers a complementary approach to trifluoromethyl pyridine synthesis. The methodology begins with the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford 2,3-dichloro-5-(trichloromethyl)pyridine. Subsequent vapor-phase fluorination of this intermediate produces the desired 2,3-dichloro-5-(trifluoromethyl)pyridine [3].

This stepwise approach provides enhanced control over the reaction pathway and permits the isolation and purification of intermediates, thereby improving overall yield and product quality. The chlorination step typically employs molecular chlorine or thionyl chloride under controlled temperature conditions, while the fluorination stage utilizes hydrogen fluoride or fluorinating agents in the presence of appropriate catalysts [3].

Advanced synthetic methodologies have demonstrated the conversion of trichloromethyl intermediates through copper-catalyzed trifluoromethylation reactions. The process involves the treatment of 2-chloro-3-iodo-5-nitropyridine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of copper(I) iodide catalyst in dimethylformamide at 70°C [4]. Despite modest yields of approximately 21%, this methodology provides access to the target compound through a distinct mechanistic pathway.

Chlorination Reaction Engineering

Gas-Phase Thermal Chlorination Parameters

Gas-phase thermal chlorination represents the predominant industrial methodology for introducing chlorine substituents into pyridine derivatives. The process operates through carefully controlled temperature zones, with hot spot temperatures maintained between 350-500°C and secondary reaction zones at approximately 200°C [5]. This temperature gradient approach minimizes thermal degradation while promoting selective chlorination.

The reaction system employs a vertically oriented tubular reactor equipped with external heating elements to generate controlled hot spots. Residence times are optimized to 6.1-6.3 seconds to prevent over-chlorination and thermal decomposition [5]. The chlorine to pyridine molar ratio is maintained between 0.2-20, depending on the desired degree of chlorination, with optimal ratios of 0.3-10 for most applications [5].

Water vapor addition serves as a critical process parameter, with concentrations of 0.1-25 moles per mole of pyridine compound employed to moderate reaction intensity and improve selectivity. Preferred water vapor levels range from 1-15 moles per mole of pyridine, facilitating better temperature control and reduced tar formation [5]. The process achieves superior selectivity compared to single-temperature zone reactors while significantly reducing operational challenges associated with reactor fouling.

ParameterOptimal RangeCritical Function
Hot Spot Temperature350-500°CChlorine radical generation
Secondary Zone Temperature200°CControlled product formation
Residence Time6.1-6.3 secondsPrevention of over-chlorination
Chlorine/Pyridine Ratio0.3-10Stoichiometric control
Water Vapor Content1-15 moles/moleTemperature moderation

Photocatalytic Chlorination Mechanisms

Photocatalytic chlorination emerges as an environmentally sustainable alternative to thermal processes, operating under milder conditions while achieving comparable selectivity. The methodology employs visible light activation of photocatalyst systems, typically ruthenium complexes such as Ru(bpy)₃Cl₂ or copper-based catalysts like Cu(dap)₂Cl [6]. Reaction temperatures are maintained between 20-70°C, representing a significant reduction compared to thermal processes [6].

The photocatalytic mechanism proceeds through single electron transfer pathways, generating chlorine radicals under mild irradiation conditions. The process demonstrates exceptional functional group tolerance and enables selective chlorination of electron-deficient pyridine substrates that are challenging to chlorinate through conventional thermal methods [6]. Reaction times typically range from 3-24 hours, depending on substrate reactivity and desired conversion levels.

The utilization of sodium chloride as an economical chlorine source, combined with oxidants such as sodium persulfate, provides a cost-effective approach suitable for industrial implementation [6]. The methodology achieves yields of 82-94% for electron-rich substrates while maintaining selectivity for both ortho and para positions relative to activating groups [6].

Mechanistic studies reveal that the photocatalyst facilitates the oxidation of chloride ions to chlorine radicals, which subsequently participate in aromatic substitution reactions. The mild reaction conditions minimize side reactions and thermal degradation, resulting in cleaner product profiles and simplified purification procedures [6].

Nitration Process Optimization

The nitration of pyridine derivatives presents significant synthetic challenges due to the electron-deficient nature of the pyridine ring. Traditional direct nitration methods employing concentrated nitric acid and sulfuric acid mixtures at 300-400°C yield only 6-14% of 3-nitropyridine after 24 hours of reaction time [7] [8]. The harsh conditions and poor yields have necessitated the development of alternative methodologies.

Electrophilic aromatic substitution using nitronium ion (NO₂⁺) provides another viable pathway, particularly for activated pyridine substrates. The reaction proceeds through stepwise polar mechanisms involving tetrahedral cation intermediates [7]. While pyridine itself demonstrates resistance to nitration due to protonation in acidic media, pyridine N-oxides show enhanced reactivity and yield ortho or para nitro compounds depending on solvation conditions [7].

The formation and subsequent rearrangement of N-nitropyridinium salts offers a mechanistically distinct approach to pyridine nitration. Treatment of pyridine with N₂O₅ in organic solvents generates the corresponding N-nitropyridinium nitrate, which undergoes nucleophilic attack by sulfite ions to form unstable dihydropyridine intermediates [10]. These intermediates subsequently rearrange through [11] [2] sigmatropic shifts to yield β-nitropyridine products with activation energies of 18 kcal/mol [10].

MethodTemperatureYield (%)TimeKey Advantage
Direct HNO₃/H₂SO₄300-400°C6-1424hEstablished process
N₂O₅/NaHSO₃0-25°C62-680.5-12hMild conditions
NO₂⁺/EAS0-110°CVariable2-24hHigh selectivity
N-Nitropyridinium20-100°C44-641-12hMechanistic control

Purification Techniques and Yield Maximization

The purification of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine requires specialized techniques due to its high boiling point, thermal sensitivity, and potential for decomposition. Fractional distillation remains the primary industrial purification method, typically achieving 85-95% recovery with purity levels exceeding 95% [12]. The process employs fractionating columns equipped with efficient packing materials such as Linde type 5A molecular sieves and operates under reduced pressure to minimize thermal decomposition [12].

Crystallization from organic solvents provides an alternative purification approach particularly suited for high-purity applications. The methodology typically involves dissolution in polar aprotic solvents such as dimethylformamide or acetonitrile, followed by controlled precipitation through temperature reduction or anti-solvent addition [13]. Recovery rates of 70-85% are achievable with purities exceeding 98%, making this approach suitable for pharmaceutical-grade applications [13].

Acid-base extraction techniques exploit the basic properties of pyridine derivatives to achieve selective purification. The compound is dissolved in aqueous acid to form water-soluble pyridinium salts, followed by basification and extraction into organic solvents [12]. This methodology effectively removes non-basic impurities and achieves 80-90% recovery with purities exceeding 90% [12].

Column chromatography on silica gel provides the highest purity levels (>95%) but with limited scalability for industrial applications [12]. The technique employs gradient elution with hexane-ethyl acetate mixtures, achieving separation based on polarity differences. Recovery rates of 75-90% are typical, though the method is primarily reserved for analytical-scale purifications or high-value applications [12].

Advanced purification strategies incorporate zone refining and controlled crystallization techniques. Zone fractional crystallization demonstrates particular effectiveness in reducing trace impurities to levels below polarographic detection limits [14]. The methodology involves repeated melting and solidification cycles that concentrate impurities in specific zones, thereby achieving exceptional purity levels [14].

TechniqueRecovery (%)PurityScalabilityEquipment
Fractional Distillation85-95>95%ExcellentFractionating columns
Crystallization70-85>98%GoodCrystallization vessels
Acid-Base Extraction80-90>90%GoodSeparatory funnels
Column Chromatography75-90>95%LimitedSilica gel columns
Recrystallization60-80>99%ModerateSpecialized apparatus

The optimization of synthetic yields requires careful consideration of reaction kinetics, thermodynamics, and mass transfer phenomena. Temperature control emerges as the most critical parameter, with optimal ranges varying significantly between synthetic methodologies. The thionyl chloride/dimethylformamide system achieves maximum yields (86%) at 100°C with 10-hour reaction times [11] [4]. Lower temperatures (80°C) result in reduced yields (55.1%) even with extended reaction times (16 hours), indicating kinetic limitations [4].

The implementation of continuous flow reactors provides enhanced control over reaction parameters and improved heat transfer characteristics. These systems enable precise temperature control, reduced residence time variations, and improved safety profiles for hazardous reagents [15]. Scale-up from laboratory to pilot-plant operations requires careful consideration of mixing efficiency, heat transfer rates, and mass transport limitations [15].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2-Chloro-3-trifluoromethyl-5-nitropyridine

Dates

Last modified: 08-16-2023

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